molecular formula C8H16N2O2 B1425408 1-(2-Methoxyethyl)-1,4-diazepan-2-one CAS No. 1513297-05-6

1-(2-Methoxyethyl)-1,4-diazepan-2-one

Cat. No.: B1425408
CAS No.: 1513297-05-6
M. Wt: 172.22 g/mol
InChI Key: QNNQFWDKUBSTNM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,4-diazepan-2-one is an organic compound that belongs to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

1-(2-Methoxyethyl)-1,4-diazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of pharmaceuticals, this often involves binding to specific proteins or other biomolecules . Without more information, it’s difficult to speculate on the mechanism of action of “1-(2-Methoxyethyl)-1,4-diazepan-2-one”.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many ethers are flammable and can form explosive peroxides upon exposure to air . Proper handling and storage are crucial to ensure safety .

Future Directions

The future directions for research on a compound like “1-(2-Methoxyethyl)-1,4-diazepan-2-one” could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)-1,4-diazepan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with a suitable cyclic anhydride or lactone under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid, with the temperature maintained between 60-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-1,4-diazepan-2-one is unique due to its specific ring structure and the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. These properties make it suitable for various specialized applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2-methoxyethyl)-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-5-10-4-2-3-9-7-8(10)11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQFWDKUBSTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513297-05-6
Record name 1-(2-methoxyethyl)-1,4-diazepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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